4-(Fmoc-amino)piperidine hydrochloride
Overview
Description
4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during the synthesis process. The compound has the molecular formula C20H22N2O2·HCl and a molecular weight of 358.86 g/mol .
Mechanism of Action
Target of Action
The fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in organic synthesis as a base-labile protecting group . It is often used to protect the amine groups during peptide synthesis .
Mode of Action
The Fmoc group in 4-N-Fmoc-aminopiperidine hydrochloride acts as a protecting group for the amine functionality during peptide synthesis . It prevents unwanted side reactions from occurring at the amine site, allowing for controlled synthesis of the desired peptide sequence. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions .
Biochemical Pathways
Peptides, and the proteins they form, are involved in nearly every cellular process, from signal transduction to the formation of cellular structures .
Result of Action
The primary result of the action of 4-N-Fmoc-aminopiperidine hydrochloride is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids in the correct order .
Action Environment
The efficacy and stability of 4-N-Fmoc-aminopiperidine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the removal of the Fmoc group is performed under basic conditions, indicating that the pH of the environment can significantly impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride typically involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The general reaction scheme is as follows:
Fmoc Protection: Piperidine reacts with Fmoc-Cl in the presence of a base to form 4-(Fluorenylmethyloxycarbonyl-amino)piperidine.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of SPPS allows for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine or 4-methylpiperidine in a solvent like dimethylformamide (DMF).
Substitution: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine form of piperidine.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.
Combinatorial Chemistry: The compound is used in the synthesis of combinatorial libraries for drug discovery.
Bioconjugation: It is employed in the modification of biomolecules for various biological studies.
Material Science: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Used as an alternative deprotection reagent in peptide synthesis.
Piperazine: Another alternative for Fmoc deprotection.
Pyrrolidine: Also used for deprotection in peptide synthesis.
Uniqueness
4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride is unique due to its high efficiency and selectivity as a protecting group in peptide synthesis. Its ability to form stable adducts with byproducts during deprotection makes it a preferred choice over other similar compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAIDLUWFCXIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373303 | |
Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-86-9 | |
Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221352-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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